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Compound of Interest

Compound Name: 2-Propylphenol

Cat. No.: B147445

A comprehensive spectroscopic comparison of 2-propylphenol and its isomers is crucial for
researchers, scientists, and drug development professionals for unambiguous identification and
characterization. This guide provides a detailed analysis of the spectral data obtained from *H
NMR, 3C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 2-propylphenol
and its n-propyl and isopropyl isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-propylphenol and its
isomers.

'H NMR Spectral Data (CDCls, 8 in ppm)
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Compound Ar-H -OH Alkyl-H
7.09 (d), 7.07 (t), 6.82 2.57 (t), 1.63 (m), 0.96
2-Propylphenol 4.85
(t), 6.73 (d) ®
2.53 (t), 1.62 (m), 0.93
3-Propylphenol ~7.1-6.7 (m) ~4.7

(®)

2.51 (1), 1.59 (m), 0.92

4-Propylphenol 7.03 (d), 6.75 (d) 4.92
0[]
7.21 (d), 7.07 (t), 6.92 3.21 (septet), 1.26 (d
2-Isopropylphenol @) ® 4.76[2] (septe) (@)
(1), 6.74 (d)[2] [2]
3-Isopropylphenol ~7.2-6.7 (m) ~4.6 2.88 (septet), 1.24 (d)
2.85 (septet), 1.22 (d)
4-Isopropylphenol 7.10 (d), 6.77 (d)[3] 4.8[3]

[3]

3C NMR Spectral Data (CDCls, 6 in ppm)

Ar-C

Compound Ar-C (Substituted) . Alkyl-C
(Unsubstituted)
127.3, 126.8, 120.8,

2-Propylphenol 152.0, 128.1 32.0,23.0,14.1
115.1
129.5, 121.3, 116.0,

3-Propylphenol 155.3, 144.5 38.1, 245, 13.9
113.1

4-Propylphenol 153.6, 136.2 129.6, 115.1 37.4,24.9, 13.9
126.7,126.5, 121.1,

2-Isopropylphenol 152.6, 134.7 26.9, 22.6
115.4
129.5,119.7, 115.2,

3-Isopropylphenol 155.5, 149.3 34.1,24.1
112.8

4-1sopropylphenol 153.8, 141.2 127.8, 115.0 33.2,24.2

IR Spectral Data (cm™*)
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C-H Stretch  C-H Stretch  C=C Stretch
Compound O-H Stretch . . . . C-O Stretch
(Aromatic) (Aliphatic) (Aromatic)

2- ~3400
~3050 2960-2870 ~1600, 1495 ~1230
Propylphenol (broad)
3- ~3350
~3040 2960-2870 ~1600, 1490 ~1220
Propylphenol  (broad)
4- ~3330
~3030 2960-2870 ~1610, 1515 ~1230
Propylphenol (broad)
2-
~3450
Isopropylphe ~3060 2960-2870 ~1600, 1490 ~1230
(broad)
nol
3-
~3360
Isopropylphe ~3040 2960-2870 ~1600, 1485 ~1225
(broad)
nol
4-
~3340
Isopropylphe ~3030 2960-2870 ~1610, 1510 ~1235
| (broad)
no

Mass Spectrometry Data (m/z)

Compound Molecular lon (M*) Base Peak Key Fragment lons
2-Propylphenol 136 107 91, 77
3-Propylphenol 136 107 91, 77
4-Propylphenol 136 107 91, 77
2-Isopropylphenol 136 121 107,91, 77
3-Isopropylphenol 136 121 107,91, 77
4-Isopropylphenol 136 121 107, 91, 77[2]

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of propylphenol

isomers.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
= 0.00 ppm).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
1H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a
relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to
TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the propylphenol isomers.
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Methodology:
e Sample Preparation:

o Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or
sodium chloride (NaCl) plates.

o Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and
press the mixture into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample
directly on the ATR crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or clean ATR crystal).
o Record the sample spectrum over the range of 4000-400 cm~1,
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum. The resulting spectrum shows the absorption bands corresponding to the
vibrational modes of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the propylphenol
isomers.

Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via Gas Chromatography (GC-MS) for volatile compounds.

« lonization: Use Electron lonization (EIl) at a standard energy of 70 eV.
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e Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

o Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight (e.g., m/z 40-400).

o Data Analysis: Identify the molecular ion peak (M*) to determine the molecular weight.
Analyze the fragmentation pattern to gain structural information. The base peak is the most
intense peak in the spectrum.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-
propylphenol and its isomers.

Workflow for Spectroscopic Comparison of Propylphenol Isomers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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